![molecular formula C19H16N4S B2881251 4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol CAS No. 588673-17-0](/img/structure/B2881251.png)
4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol
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Description
Molecular Structure Analysis
The molecular structure of a compound similar to “4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol” is provided in the PubChem database . The compound has a molecular formula of C23H22N4O and a molecular weight of 370.4 g/mol. It has a complex structure with multiple rings, including a quinoline ring and a triazole ring .Scientific Research Applications
Synthesis and Antimicrobial Activity
Quinoline and triazole derivatives have been extensively studied for their antimicrobial properties. For instance, a study on the synthesis and antimicrobial evaluation of quinoline derivatives containing a triazole moiety demonstrated their effectiveness against a variety of microorganisms. These compounds were synthesized through multi-step reactions, showcasing potent antimicrobial activity comparable to standard drugs in preliminary in vitro tests against bacterial and fungal strains (Eswaran, Adhikari, & Shetty, 2009).
Antitumor and Antioxidant Activities
Another area of application for triazole derivatives includes antitumor and antioxidant activities. A study on regioselective synthesis of triazole derivatives from a readily accessible quinoline compound highlighted their evaluation for antitumor and antioxidant activities. These compounds demonstrated a range of activities from potent to weak, indicating their potential in the development of new therapeutic agents (Behalo, Amine, & Fouda, 2017).
Synthesis for Biological Studies
The synthesis of novel 1,2,4-triazole derivatives as potential antimicrobial agents represents another research application. Efficient synthesis techniques have been developed for these derivatives, which were then tested for their antibacterial and antifungal activities, showing a range of potent to weak activities (Behalo, Aly, Wasfy, & Rizk, 2013).
Antifungal and Anti-tubercular Agents
The use of microwave-assisted synthesis for the creation of quinoline appended triazoles has been explored for their potential as antifungal and anti-tubercular agents. Such compounds have shown promising activity, implying their suitability as novel therapeutic agents following in vitro and in silico studies (Nesaragi et al., 2021).
properties
IUPAC Name |
4-methyl-3-[2-(4-methylphenyl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S/c1-12-7-9-13(10-8-12)17-11-15(18-21-22-19(24)23(18)2)14-5-3-4-6-16(14)20-17/h3-11H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZSWNSEDYLNKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol |
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